1-Isopropylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

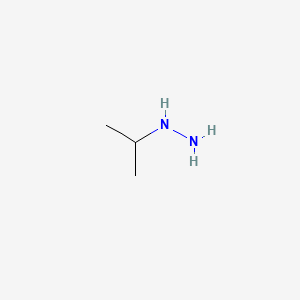

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAQRHMKLVGSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride) | |

| Record name | 1-Isopropylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177094 | |

| Record name | 1-Isopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-52-5 | |

| Record name | 1-Isopropylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2257-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-Isopropylhydrazine from Isopropanol and Hydrazine

This technical guide provides a comprehensive overview of the synthesis of 1-isopropylhydrazine from isopropanol and hydrazine, intended for researchers, scientists, and professionals in drug development. The document details two primary synthetic methodologies, presenting quantitative data in structured tables, in-depth experimental protocols, and process diagrams to illustrate the reaction pathways and workflows.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its synthesis from readily available starting materials like isopropanol and hydrazine is of significant interest. This guide explores two effective methods for this conversion: a two-step process involving the formation of hydrazine hydrochloride and a direct one-step catalytic alkylation.

Synthetic Methodologies

Two-Step Synthesis via Hydrazine Hydrochloride

This method proceeds in two main stages: the formation of hydrazine hydrochloride, which then acts as a reactant with isopropanol to form this compound hydrochloride. A final neutralization step yields the desired product. This approach is reported to achieve a high yield of approximately 95.7%.[2]

2.1.1. Quantitative Data

| Parameter | Value | Reference |

| Reagents | ||

| Hydrazine Hydrate (80%) | 470 g | [2][3] |

| Hydrochloric Acid (30%) | 912 g | [2][3] |

| Isopropanol (96%) | 1725 g | [2][3] |

| Reaction Conditions | ||

| Salt Formation Temperature | 30 °C | [2][3] |

| Salt Formation pH | 6.5 - 7.0 | [2][3] |

| Dehydration Temperature | 80 °C | [2][3] |

| Dehydration Vacuum | 0.1 MPa | [2][3] |

| Alkylation Temperature | 115 °C | [2][3] |

| Alkylation Pressure | 0.6 MPa | [2][3] |

| Alkylation Time | 2.5 hours | [2][3] |

| Yield | ||

| Final Product Yield | 95.7% | [2] |

2.1.2. Experimental Protocol

Step 1: Preparation of Hydrazine Hydrochloride

-

In a salt-forming kettle, add 470 g of 80% hydrazine hydrate.

-

With stirring, control the temperature at 30 °C and slowly add 912 g of 30% hydrochloric acid dropwise until the pH reaches 6.5-7.0.[2][3]

-

After the reaction is complete, heat the mixture to 80 °C and perform dehydration under a vacuum of 0.1 MPa to obtain hydrazine hydrochloride.[2][3]

Step 2: Synthesis of this compound Hydrochloride

-

Transfer the prepared hydrazine hydrochloride to a reactor.

-

Seal the reactor and heat to 115 °C. The reaction pressure should be controlled at 0.6 MPa for 2.5 hours.[2][3]

-

After the reaction, cool the mixture to 55 °C and distill off the excess isopropanol to obtain a solution of isopropylhydrazine hydrochloride.[2]

Step 3: Liberation and Purification of this compound

-

Transfer the isopropylhydrazine hydrochloride solution to a separate kettle.

-

Add 562 g of 80% hydrazine hydrate to neutralize the hydrochloride and free the isopropylhydrazine.[2]

-

The resulting mixture is subjected to vacuum distillation to separate the crude this compound.[2]

-

The crude product is washed with pure water and separated to yield the final this compound product.[2]

One-Step Catalytic Synthesis

This method involves the direct alkylation of hydrazine hydrate with isopropanol in the presence of a catalyst, "calgon".[4] This approach simplifies the process into a single synthetic step.

2.2.1. Quantitative Data

| Parameter | Value | Reference |

| Reagents | ||

| Isopropanol (96%) | 450 g | [4] |

| Hydrazine Hydrate (>95%) | 260.4 g | [4] |

| Calgon (Catalyst) | 38 g | [4] |

| Molar Ratio (Isopropanol:Hydrazine Hydrate) | 1.5-2 : 1 | [4] |

| Reaction Conditions | ||

| Initial Heating Temperature | 80 °C | [4] |

| Alkylation Temperature | 110-130 °C | [4] |

| Reaction Time | 5-7 hours | [4] |

| Purification | ||

| Distillation Collection Temperature | 106-108 °C | [4] |

2.2.2. Experimental Protocol

-

Under an inert gas atmosphere, charge a reaction kettle with 450 g of 96% isopropanol, 260.4 g of hydrazine hydrate, and 38 g of calgon.[4]

-

Begin stirring and heat the mixture to 80 °C, then seal the reactor.[4]

-

Continue heating to 120 °C and maintain this temperature for 7 hours to facilitate the alkylation reaction.[4]

-

After the reaction is complete, cool the kettle to 80 °C.[4]

-

Separate the upper organic phase and transfer it to a distillation apparatus.[4]

-

Perform rectification and collect the fraction at 106-108 °C to obtain the final this compound product.[4]

Process Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows described.

Caption: Reaction pathway for the two-step synthesis of this compound.

Caption: Reaction pathway for the one-step catalytic synthesis.

Caption: Experimental workflow for the two-step synthesis method.

Safety Considerations

Hydrazine and its derivatives are highly toxic and reactive substances.[5] All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. The reactions described involve elevated temperatures and pressures, requiring the use of appropriate reaction vessels and safety precautions.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

- 4. CN108191697A - A kind of method of synthetic isopropyl hydrazine - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

Propan-2-ylhydrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of propan-2-ylhydrazine, also known as isopropylhydrazine. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and a key reaction mechanism. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Data

Propan-2-ylhydrazine is available as a free base and as a hydrochloride salt. The essential quantitative data for both forms are summarized below for easy reference and comparison.

| Property | Propan-2-ylhydrazine (Isopropylhydrazine) | Propan-2-ylhydrazine Hydrochloride |

| CAS Number | 2257-52-5 | 16726-41-3 |

| Molecular Formula | C₃H₁₀N₂ | C₃H₁₁ClN₂ |

| Molecular Weight | 74.13 g/mol | 110.59 g/mol |

Experimental Protocols

Synthesis of Propan-2-ylhydrazine

A common method for the synthesis of propan-2-ylhydrazine involves the reaction of isopropyl alcohol with hydrazine hydrate in the presence of a catalyst. The following protocol is based on established patent literature.[1][2][3][4]

Materials:

-

Isopropyl alcohol

-

Hydrazine hydrate (80% solution)

-

Hydrochloric acid (30% solution)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Formation of Hydrazine Hydrochloride (Catalyst):

-

In a reaction vessel under an inert gas atmosphere, place 470g of 80% hydrazine hydrate.

-

While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid.

-

Adjust the pH of the solution to between 6.5 and 7.0.

-

After the reaction is complete, heat the mixture to 80°C and apply a vacuum (0.1 MPa) to dehydrate the mixture and obtain hydrazine hydrochloride.[1]

-

-

Alkylation Reaction:

-

Transfer the prepared hydrazine hydrochloride catalyst to a suitable reactor.

-

Add 1725g of 96% isopropyl alcohol to the reactor.

-

Seal the reactor and heat the mixture to 115°C. The reaction pressure should be maintained at 0.6 MPa.

-

Allow the reaction to proceed for 2.5 hours.[1]

-

-

Isolation and Purification:

-

After the reaction, cool the mixture to 55°C.

-

Transfer the mixture to a distillation apparatus and remove the excess isopropanol by distillation. This will yield a solution of isopropylhydrazine hydrochloride.

-

To obtain the free base, transfer the isopropylhydrazine hydrochloride solution to a separate vessel and add 562g of 80% hydrazine hydrate to neutralize the hydrochloride.

-

The resulting mixture is then subjected to vacuum distillation to isolate the crude propan-2-ylhydrazine.

-

The crude product is further purified by liquid-liquid separation from the aqueous phase, followed by washing with pure water to yield the final propan-2-ylhydrazine product.[1]

-

Key Reaction: The Wolff-Kishner Reduction

Propan-2-ylhydrazine, like other hydrazine derivatives, is a key reagent in the Wolff-Kishner reduction. This reaction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.

The overall transformation involves two main stages: the formation of a hydrazone followed by its reduction.

Reaction Workflow and Mechanism

The following diagram illustrates the logical workflow of the Wolff-Kishner reduction using propan-2-ylhydrazine and a generic ketone (R₂C=O).

Caption: Workflow of the Wolff-Kishner reduction.

References

- 1. 1-ISOPROPYLHYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. CN108191697A - A kind of method of synthetic isopropyl hydrazine - Google Patents [patents.google.com]

- 3. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]

- 4. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-isopropylhydrazine hydrochloride. The information herein is intended to support research, development, and handling of this compound by providing key data and standardized experimental protocols.

Core Properties of this compound Hydrochloride

This compound hydrochloride is a white to almost white crystalline powder. It is known to be soluble in water and is recognized as an air-sensitive and hygroscopic compound, necessitating specific storage and handling conditions to maintain its integrity.

Solubility Profile

Table 1: Solubility of this compound Hydrochloride

| Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Water | Soluble[1][2][3] | Data not available |

| Ethanol | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Stability Profile

This compound hydrochloride requires careful storage to prevent degradation. It is sensitive to both air and moisture. For optimal stability, it should be stored under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[2][3]

Table 2: Stability and Storage of this compound Hydrochloride

| Parameter | Recommendation/Data |

| Storage Temperature | 2-8°C[2][3] |

| Atmosphere | Store under inert gas (Nitrogen or Argon)[2][3] |

| Sensitivity | Air and moisture sensitive (Hygroscopic) |

| Hazardous Decomposition Products | Oxides of carbon and nitrogen, Hydrogen chloride |

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific degradation kinetics for this compound hydrochloride are not publicly available, the following table summarizes the expected degradation behavior under various stress conditions based on general principles for hydrazine derivatives.

Table 3: Predicted Degradation Profile from Forced Degradation Studies

| Stress Condition | Expected Degradation Pathway | Potential Degradants |

| Acidic Hydrolysis | Potential for hydrolysis of the hydrazine moiety. | Data not available |

| Alkaline Hydrolysis | Likely to be more susceptible to degradation than in acidic conditions. | Data not available |

| **Oxidation (e.g., H₂O₂) ** | Oxidation of the hydrazine group. | Nitrogen gas, isopropyl-derivatives |

| Thermal | Decomposition at elevated temperatures. | Oxides of carbon and nitrogen, Hydrogen chloride |

| Photolytic | Potential for degradation upon exposure to UV or visible light. | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of solubility and stability. The following sections provide standardized methodologies.

Protocol for Determining Aqueous Solubility

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately measure the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Calculation: Express the solubility in desired units (e.g., g/L, mol/L).

Protocol for Forced Degradation Studies (Stability Indicating Method Development)

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method, typically by HPLC.[4][5]

Methodology:

-

Acid Hydrolysis: Dissolve this compound hydrochloride in a solution of 0.1 M HCl and reflux for a specified period (e.g., 30 minutes at 60°C).[5]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and reflux under similar conditions as the acid hydrolysis.[5]

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for an extended period.[6]

-

Photolytic Degradation: Expose a solution of the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

-

Analysis: Analyze the stressed samples, alongside an unstressed control, using a suitable chromatographic method (e.g., RP-HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Isopropylhydrazine Hydrochloride CAS#: 16726-41-3 [m.chemicalbook.com]

- 3. Isopropylhydrazine Hydrochloride | 16726-41-3 [chemicalbook.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijrpp.com [ijrpp.com]

- 6. ajpsonline.com [ajpsonline.com]

An In-depth Technical Guide to the Safe Handling of 1-Isopropylhydrazine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of 1-Isopropylhydrazine (CAS No. 2257-52-5) in a laboratory setting. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct ammonia-like odor.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀N₂ | [2] |

| Molecular Weight | 74.13 g/mol | [2] |

| Boiling Point | 120.1 °C at 760 mmHg | [1] |

| Flash Point | 24.8 °C | [1] |

| Solubility | Soluble in water and various organic solvents. | [1] |

| Appearance | Colorless to pale yellow liquid. | [1] |

| Vapor Pressure | 15.5 mmHg at 25 °C | [3] |

| Density | 0.815 g/cm³ | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2][4] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[2] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

Hazard Pictograms:

-

Flame

-

Corrosion

-

Skull and Crossbones

-

Health Hazard

-

Environment

Toxicological Data

While specific quantitative toxicological data for this compound is limited, data for the parent compound, hydrazine, provides a strong indication of its potential toxicity. Hydrazine is known to be highly toxic and is classified as a probable human carcinogen.[6]

| Metric | Species | Route | Value | Reference(s) |

| LD50 (Hydrazine) | Rat | Oral | 60 mg/kg | [7] |

| LD50 (Hydrazine) | Rat | Intraperitoneal | 59 mg/kg | [7] |

| LD50 (Hydrazine) | Rat | Intravenous | 55 mg/kg | [7] |

| Dermal LD50 (Hydrazine) | Rabbit | Dermal | 91 mg/kg | [8] |

| LC50 (Hydrazine) | Rat | Inhalation | 570 ppm (4 hours) | [7] |

Note: This data is for hydrazine and should be used as a conservative estimate for the toxicity of this compound. All handling procedures should reflect the high toxicity of this class of compounds.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits established for this compound. Therefore, the limits for the parent compound, hydrazine, should be strictly followed.

| Organization | Limit | Value |

| OSHA PEL (Permissible Exposure Limit) | 8-hour TWA | 1 ppm[9] |

| NIOSH REL (Recommended Exposure Limit) | 2-hour Ceiling | 0.03 ppm[9] |

| ACGIH TLV (Threshold Limit Value) | 8-hour TWA | 0.01 ppm[9] |

Safe Handling and Storage

A clear workflow for the safe handling of this compound is essential.

Caption: Workflow for the safe handling of this compound.

5.1. Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

-

A safety shower and eyewash station must be readily accessible in the immediate work area.[11]

5.2. Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory.

| PPE Item | Specification | Reference(s) |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | [10][11] |

| Eye Protection | Chemical safety goggles and a face shield. | [10][11] |

| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | [10] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be required for certain procedures or in case of ventilation failure. Consult with your institution's environmental health and safety department. | [12] |

5.3. Handling Procedures

-

Always work in a designated area for particularly hazardous substances.[13]

-

Use the smallest quantity of the chemical necessary for the experiment.[14]

-

Keep containers tightly closed when not in use.[11]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Use non-sparking tools and prevent the buildup of electrostatic charge.[15]

5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Store away from incompatible materials such as oxidizing agents and acids.[16]

-

Use secondary containment to prevent spills.[10]

Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly in the formation of pyrazole derivatives.[17][18]

6.1. Synthesis of this compound

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Hydrazine hydrate (80%)

-

Hydrochloric acid (30%)

-

Isopropyl alcohol (96%)

Procedure:

-

In a salt-forming kettle under inert gas, add 470g of 80% hydrazine hydrate.

-

While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid to adjust the pH to 6.5-7.0.

-

After the reaction is complete, heat to 80°C and dehydrate under reduced pressure (0.1 MPa) to obtain hydrazine hydrochloride.

-

Transfer the hydrazine hydrochloride to a reactor and add 1725g of 96% isopropyl alcohol.

-

Seal the reactor and heat to 115°C, maintaining a pressure of 0.6 MPa, for 2.5 hours.

-

Cool the reaction to 55°C and distill off the isopropanol to obtain an isopropyl hydrazine hydrochloride solution.

-

Transfer the solution to a free kettle and add 562g of 80% hydrazine hydrate.

-

Vacuum distill the mixture to obtain crude this compound.

-

Separate the organic and aqueous phases. The organic phase is the crude product.

-

Wash the crude product with pure water and separate to yield the final product.

6.2. Synthesis of Pyrazole Derivatives

This compound is a common reagent in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds.[18] A general procedure involves reacting this compound with a suitable diketone in a solvent such as ethanol or acetic acid, often with heating.[19] The specific conditions will vary depending on the substrates used.

Emergency Procedures

Prompt and correct response to emergencies is critical.

Caption: Emergency response procedures for incidents involving this compound.

7.1. Spills

-

Small Spills: Evacuate the immediate area.[1] Wearing appropriate PPE, cover the spill with an incombustible absorbent material such as sand or vermiculite.[1] Collect the material into a sealed container for hazardous waste disposal.[15] Decontaminate the area with a suitable cleaning agent.[20]

-

Large Spills: Evacuate the laboratory and notify emergency services immediately.[11]

7.2. Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15]

-

Inhalation: Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do not induce vomiting.[15] Rinse the mouth with water.[15] Seek immediate medical attention.[15]

7.3. Fire

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[15]

-

Wear self-contained breathing apparatus and full protective clothing.[15]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Caption: Workflow for the proper disposal of this compound waste.

-

Collect all waste in a properly labeled, sealed, and compatible container.[15]

-

Store waste in a designated hazardous waste storage area.[21]

-

Dispose of the waste through your institution's hazardous waste management program.[21] Do not pour down the drain.[11]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety guidelines before handling this chemical.

References

- 1. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 2. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound hydrochloride | C3H11ClN2 | CID 85573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. files.upei.ca [files.upei.ca]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 15. arxada.com [arxada.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 18. mdpi.com [mdpi.com]

- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. epaosc.org [epaosc.org]

An In-depth Technical Guide to the Mechanism of Action of 1-Isopropylhydrazine as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylhydrazine, the active metabolite of the pioneering antidepressant drug iproniazid, is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1][2] This guide provides a detailed examination of its mechanism of action, focusing on the biochemical interactions, formation of reactive intermediates, and the covalent modification of the flavin adenine dinucleotide (FAD) cofactor, which leads to the irreversible inhibition of both MAO-A and MAO-B. This document synthesizes quantitative data on inhibitor potency, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support research and drug development efforts in the field of neuroscience and psychopharmacology.

Introduction

Monoamine oxidase inhibitors (MAOIs) represent a significant class of antidepressants that function by preventing the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Iproniazid was the first MAOI to be introduced for the treatment of depression.[3] Its therapeutic effects are primarily attributed to its metabolic conversion to this compound, which acts as a mechanism-based inactivator of MAO.[1][2] Understanding the precise mechanism of action of this compound is crucial for the rational design of new MAOIs with improved selectivity and safety profiles.

Biochemical Mechanism of Action

The inhibitory action of this compound on MAO is a multi-step process that begins with the metabolic activation of its prodrug, iproniazid, and culminates in the irreversible inactivation of the MAO enzyme.

Metabolic Activation of Iproniazid

Iproniazid itself is not the primary inhibitor of MAO. It undergoes in vivo hydrolysis to form this compound and isonicotinic acid.[2] This conversion is a critical step for its pharmacological activity.

Irreversible Inhibition of Monoamine Oxidase

This compound is a mechanism-based inhibitor, meaning it is a substrate for MAO and is converted into a reactive intermediate by the enzyme's own catalytic activity. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.

The process involves the following key steps:

-

Initial Binding: this compound binds to the active site of MAO in a reversible manner.

-

Enzymatic Oxidation: The MAO enzyme oxidizes this compound, leading to the formation of a highly reactive diazene intermediate.

-

Covalent Adduct Formation: The reactive intermediate then attacks the FAD cofactor of the MAO enzyme, forming a stable covalent bond, typically at the N5 position of the flavin ring.[4] This covalent modification permanently inactivates the enzyme.

Quantitative Data on Inhibitor Potency

The potency of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). While specific data for this compound is limited, the data for its parent compound, iproniazid, provides a valuable reference.

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Iproniazid | MAO-A | 37 | N/A | Non-selective, Irreversible | [5] |

| Iproniazid | MAO-B | 42.5 | N/A | Non-selective, Irreversible | [5] |

N/A: Not Available in the cited literature.

Experimental Protocols

The following is a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of compounds like this compound against MAO-A and MAO-B. This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe like Amplex Red.[6][7]

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (or other test inhibitors)

-

p-Tyramine (MAO substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Assay Workflow

Detailed Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a working solution of MAO-A or MAO-B enzyme in assay buffer.

-

Prepare a stock solution of p-tyramine in assay buffer.

-

Prepare a detection mixture containing Amplex Red and HRP in assay buffer.

-

-

Assay Plate Setup:

-

To a 96-well black microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (buffer only) and a positive control (a known MAO inhibitor).

-

-

Enzyme Addition and Pre-incubation:

-

Add 20 µL of the MAO enzyme working solution to each well.

-

For irreversible inhibitors like this compound, pre-incubate the plate for 15 minutes at 37°C to allow for the covalent bond formation.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 20 µL of the p-tyramine and detection mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound, the active metabolite of iproniazid, is a potent irreversible inhibitor of both MAO-A and MAO-B. Its mechanism of action involves enzymatic conversion to a reactive intermediate that forms a covalent adduct with the FAD cofactor of the MAO enzyme. This detailed understanding of its biochemical mechanism, supported by quantitative data and robust experimental protocols, is essential for the ongoing development of novel and improved MAOIs for the treatment of depression and other neurological disorders. The methodologies and information presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. [On quantitative differences in the effect between 1-isonicotinoyl-2-isopropyl hydrazine (iproniazid) and isopropyl hydrazine on monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iproniazid - Wikipedia [en.wikipedia.org]

- 3. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]

- 4. biopioneer.com.tw [biopioneer.com.tw]

- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 1-Isopropylhydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylhydrazine and its derivatives represent a versatile class of chemical compounds with significant potential in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the research applications of these derivatives, with a particular focus on their roles as therapeutic agents. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, a derivative of hydrazine, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and hydrazones.[1] Its derivatives have garnered considerable attention in the scientific community due to their diverse pharmacological activities. These activities include, but are not limited to, monoamine oxidase (MAO) inhibition, anticonvulsant, anti-inflammatory, and antitumor effects.[1][2] The structural flexibility of the this compound scaffold allows for the generation of large libraries of compounds with tunable physicochemical and biological properties, making it an attractive starting point for the development of novel therapeutic agents.

Applications in Medicinal Chemistry

The therapeutic potential of this compound derivatives is vast, spanning several key areas of drug discovery.

Monoamine Oxidase (MAO) Inhibition

A significant area of research for this compound derivatives is their activity as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-A is a validated strategy for the treatment of depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[3] Hydrazine derivatives, including those of this compound, have been shown to be potent MAO inhibitors.[2]

Quantitative Data: MAO Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Hydrazone Derivative 2a | hMAO-A | 0.342 | [1] |

| Hydrazone Derivative 2b | hMAO-A | 0.028 | [1] |

| Moclobemide (Reference) | hMAO-A | 6.061 | [1] |

| Selegiline (Reference) | hMAO-B | 0.040 | [1] |

| Isatin-based Hydrazone IS7 | MAO-B | 0.082 | |

| Isatin-based Hydrazone IS15 | MAO-A | 1.852 |

Anticonvulsant Activity

Several studies have explored the potential of this compound derivatives as anticonvulsant agents. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4] The mechanism of action is often attributed to the modulation of ion channels or neurotransmitter systems in the central nervous system.

Quantitative Data: Anticonvulsant Activity

| Compound | Test | ED50 (mg/kg) | Reference |

| Quinazolinone Derivative 5f | MES | 28.90 | |

| Quinazolinone Derivative 5b | MES | 47.38 | |

| Quinazolinone Derivative 5c | MES | 56.40 | |

| Aminobenzothiazole Derivative 52 | MES | 25.49 (µmol/kg) |

Anti-inflammatory Activity

Hydrazone derivatives of this compound have demonstrated significant anti-inflammatory properties.[2] These compounds are typically evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model. Their mechanism of action is believed to involve the inhibition of inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Inhibition (%) | Reference |

| Benzothiazine N-acylhydrazone 1f | Zymosan-induced peritonitis | 70 | [2] |

| Benzothiazine N-acylhydrazone 1g | Zymosan-induced peritonitis | 80 | [2] |

| Pyrazole-linked hydrazone 27e | Carrageenan-induced paw edema | 61.4 | [2] |

| Pyrazole-linked hydrazone 27h | Carrageenan-induced paw edema | 64.0 | [2] |

Antitumor Activity

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. Certain hydrazone derivatives have shown cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action include the downregulation of signaling pathways involved in cell proliferation and survival.[5]

Quantitative Data: Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Hydrazone Derivative 2 | HepG2 | >50 | [5] |

| Hydrazone Derivative 4 | HepG2 | 35.4 | [5] |

| Hydrazone Derivative 8a | HepG2 | 23.6 | [5] |

| Hydrazone Derivative 16 | HepG2 | 28.9 | [5] |

| Sorafenib (Reference) | HepG2 | 27.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Hydrochloride

Materials:

-

Hydrazine hydrate (80%)

-

Hydrochloric acid (30%)

-

Isopropyl alcohol (96%)

Procedure: [6]

-

To 470g of hydrazine hydrate in a reaction vessel, slowly add 912g of 30% hydrochloric acid while maintaining the temperature at 30°C to adjust the pH to 6.5-7.0.

-

Heat the mixture to 80°C under vacuum (0.1 MPa) to dehydrate and obtain hydrazine hydrochloride.

-

Add 1725g of 96% isopropyl alcohol to the hydrazine hydrochloride in a closed reactor.

-

Heat the mixture to 115°C and maintain the reaction for 2.5 hours under a pressure of 0.6 MPa.

-

Cool the reaction to 55°C and distill off the isopropanol to obtain an isopropylhydrazine hydrochloride solution.

-

Add 562g of 80% hydrazine hydrate to the solution to free the isopropylhydrazine.

-

Perform vacuum distillation to obtain crude this compound.

-

Separate the organic phase (this compound) from the aqueous phase. The final product is obtained with a yield of approximately 95.7%.[6]

General Synthesis of Hydrazone Derivatives

Materials:

-

This compound or its corresponding hydrazide

-

Appropriate aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the this compound derivative (1 equivalent) in ethanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay (Amplex® Red Method)

-

Recombinant human MAO-A enzyme

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (substrate)

-

Clorgyline (MAO-A specific inhibitor, for control)

-

Test compounds (this compound derivatives)

-

1X Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplate

-

Prepare a working solution of the test compounds and clorgyline at various concentrations in the reaction buffer.

-

In the wells of a 96-well plate, add 50 µL of the MAO-A enzyme solution.

-

Add 50 µL of the test compound or control inhibitor solution to the respective wells and pre-incubate for approximately 30 minutes at room temperature.

-

Prepare a working solution of 400 µM Amplex® Red reagent, 2 U/mL HRP, and 2 mM p-tyramine in the reaction buffer.

-

Initiate the reaction by adding 100 µL of the Amplex® Red/HRP/substrate working solution to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at multiple time points using a fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

The rate of fluorescence increase is proportional to MAO-A activity. Calculate the percentage inhibition for each concentration of the test compound and determine the IC50 value.

Carrageenan-Induced Paw Edema Anti-inflammatory Assay

-

Wistar rats or Swiss albino mice

-

λ-Carrageenan (1% w/v in saline)

-

Test compounds (this compound derivatives)

-

Indomethacin (standard anti-inflammatory drug)

-

Plethysmometer or digital calipers

-

Divide the animals into groups: control, standard (indomethacin), and test groups (different doses of the derivative).

-

Administer the test compounds or indomethacin intraperitoneally or orally. The control group receives the vehicle.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is an indicator of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

-

Mice or rats

-

Electroconvulsometer

-

Pentylenetetrazole (PTZ)

-

Test compounds (this compound derivatives)

-

Phenytoin (standard anticonvulsant for MES)

-

Ethosuximide (standard anticonvulsant for scPTZ)

-

Administer the test compounds or phenytoin to groups of animals.

-

After a set pre-treatment time, subject each animal to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Abolition of the tonic hind limb extension is considered a positive result (protection).

scPTZ Test Procedure: [4]

-

Administer the test compounds or ethosuximide to groups of animals.

-

After a pre-treatment period, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the onset of clonic convulsions for a specified period (e.g., 30 minutes).

-

The absence of clonic seizures is considered protection.

Visualizations

Signaling Pathway: MAO Inhibition

Caption: Mechanism of action of this compound derivatives as MAO inhibitors.

Experimental Workflow: Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound derivatives have demonstrated a broad spectrum of biological activities, establishing them as a promising scaffold in drug discovery. Their role as monoamine oxidase inhibitors is particularly well-documented, with several derivatives showing potent and selective activity. Furthermore, their potential as anticonvulsant, anti-inflammatory, and antitumor agents warrants further investigation. The synthetic accessibility and the potential for structural diversification make this compound a valuable starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the current research landscape and offers detailed protocols to facilitate further exploration in this exciting field.

References

- 1. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. inotiv.com [inotiv.com]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. ulab360.com [ulab360.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]

Spectroscopic Profile of 1-Isopropylhydrazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Isopropylhydrazine (C₃H₁₀N₂), a significant compound in synthetic chemistry and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information for its identification and structural elucidation. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) reveals a distinct fragmentation pattern.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 74 | 34.0 | [M]⁺ (Molecular Ion) |

| 59 | 99.9 | [M-CH₃]⁺ |

| 42 | 35.6 | [C₃H₆]⁺ |

| 32 | 66.1 | [N₂H₄]⁺ |

| 31 | 23.8 | [N₂H₃]⁺ |

Experimental Protocol:

The mass spectrometry data was obtained using a SHIMADZU LKB-2091 gas chromatograph-mass spectrometer.[1] The ionization method employed was electron ionization (EI) at an energy of 70 eV.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for this compound has been recorded.[1] The protonated form, isopropyl-hydrazinium cation, has also been analyzed in deuterium oxide (D₂O).

Specific chemical shift values for the ¹³C NMR spectrum of this compound are not detailed in the currently available public literature.

Experimental Protocol:

The ¹³C NMR spectrum of this compound was acquired on a Bruker WP-80 spectrometer.[1] The spectrum for the isopropyl-hydrazinium cation was obtained in D₂O, using TMS-PRSO₃ Na as the NMR standard.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the functional groups present in this compound. The key vibrational modes are associated with N-H and C-H bonds.

A detailed experimental IR spectrum with a complete list of absorption peaks for this compound is not publicly available. However, the expected characteristic absorption bands based on its structure are outlined below.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3350-3250 | N-H stretch | Hydrazine |

| 2975-2850 | C-H stretch | Isopropyl group |

| 1650-1580 | N-H bend | Hydrazine |

| 1470-1450 | C-H bend | Isopropyl group |

| 1385-1365 | C-H bend | Isopropyl group (gem-dimethyl) |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a hydrazine compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

understanding the reactivity of the hydrazine group in 1-Isopropylhydrazine

An In-depth Technical Guide on the Reactivity of the Hydrazine Group in 1-Isopropylhydrazine

Introduction

This compound, also known by its IUPAC name propan-2-ylhydrazine, is an organic compound with the molecular formula C₃H₁₀N₂.[1][2] It is a colorless to pale yellow liquid that is a key intermediate and building block in various fields, particularly in the development of pharmaceuticals and agrochemicals.[1][3][4] Its utility stems from the distinct chemical behavior of its hydrazine functional group (-NH-NH₂), which is modulated by the presence of a sterically demanding isopropyl group.[1] This guide provides a detailed examination of the reactivity of the hydrazine moiety in this compound, focusing on its nucleophilic character, its role in condensation and oxidation reactions, and its application in organic synthesis.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by key physicochemical data, experimental protocols, and visualizations of its chemical behavior and synthesis workflows.

Physicochemical and Structural Properties

The reactivity of this compound is fundamentally governed by its structure, which features two nitrogen atoms with lone pairs of electrons, making the molecule both nucleophilic and basic.[1] The isopropyl group attached to one of the nitrogen atoms introduces significant steric bulk and influences the electronic properties of the adjacent nitrogen through inductive effects.[1]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀N₂ | [1][2][5][6] |

| Molecular Weight | 74.13 g/mol | [1][2] |

| IUPAC Name | propan-2-ylhydrazine | [1][2] |

| CAS Number | 2257-52-5 | [2][5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 120.1 °C at 760 mmHg | [1][6] |

| Flash Point | 24.8 °C | [6] |

| pKa (Predicted) | 8.34 ± 0.70 | [6] |

Core Reactivity of the Hydrazine Group

The chemical behavior of this compound is dominated by the hydrazine functional group. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, results in strong nucleophilic character.[1] This reactivity is, however, nuanced by the electronic and steric influence of the isopropyl substituent.

Nucleophilicity and Basicity

The hydrazine moiety makes this compound a potent nucleophile, readily attacking electron-deficient centers.[1] The terminal nitrogen (-NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen atom substituted with the isopropyl group. The isopropyl group exerts a positive inductive effect (+I), which increases electron density on the substituted nitrogen, thereby increasing its basicity. However, this is counteracted by significant steric hindrance, which can direct reactions to the terminal nitrogen.[1]

Reducing Properties

Like other hydrazine derivatives, this compound can act as a mild reducing agent.[1] In these reactions, the hydrazine is oxidized, often forming the highly stable dinitrogen gas (N₂), which provides a strong thermodynamic driving force for the reduction.[7] This property is harnessed in reactions like the Wolff-Kishner reduction and its variants, which convert carbonyls into methylene groups.[7]

Key Reaction Classes

The dual characteristics of being a strong nucleophile and a reducing agent allow this compound to participate in several important classes of organic reactions.

Condensation Reactions with Carbonyls

One of the most characteristic reactions of this compound is its condensation with aldehydes and ketones to form isopropylhydrazones.[1] This reaction is a type of nucleophilic addition-elimination where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[8][9] These reactions are foundational in dynamic combinatorial chemistry and are widely used for bioconjugation.[10]

Oxidation Reactions

This compound can be oxidized to form corresponding azo compounds.[1] The oxidation can be carried out by various oxidizing agents. Studies on similar hydrazine derivatives have shown that reaction with oxidants like hypochlorous acid (HOCl), which can be produced by neutrophils in the body, can generate reactive free-radical intermediates.[11] This has implications for the toxicology of hydrazine-containing drugs.

Nucleophilic Substitution

Due to the nucleophilic nature of the nitrogen atoms, this compound can participate in nucleophilic substitution reactions, displacing leaving groups from alkyl or acyl halides to form more substituted hydrazine derivatives.[1]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the safe and efficient use of this compound in a research setting.

Synthesis of this compound

A common industrial synthesis involves the reaction of hydrazine hydrochloride with isopropanol under pressure. A patent describes a high-yield process summarized below.[12][13]

Reactants and Conditions Summary

| Step | Reactants | Key Conditions | Yield | Reference(s) |

| 1. Salt Formation | 80% Hydrazine Hydrate, 30% Hydrochloric Acid | 20-40°C, pH adjusted to 6.5-7.0 | - | [12][13] |

| 2. Dehydration | Hydrazine-HCl solution | 70-90°C, Vacuum (0.08-0.1 MPa) | - | [12][13] |

| 3. Alkylation | Hydrazine Hydrochloride, 95-98% Isopropanol | 100-130°C, Pressure (0.5-0.7 MPa), 2-3h | - | [12][13] |

| 4. Free Basting & Purification | Isopropylhydrazine-HCl, Hydrazine Hydrate, Water | Distillation and phase separation | ~95% | [12][13] |

Detailed Protocol:

-

Salt Formation: In a reaction vessel under an inert gas atmosphere, 75-80% hydrazine hydrate is charged. While stirring and maintaining the temperature at 20-40°C, 25-36% hydrochloric acid is added dropwise to adjust the pH to 6.5-7.0, forming hydrazine hydrochloride.[12][13]

-

Dehydration: The resulting solution is heated to 70-90°C under vacuum (0.08-0.1 MPa) to remove water, yielding solid hydrazine hydrochloride.[12][13]

-

Alkylation: The hydrazine hydrochloride is transferred to a pressure reactor and 95-98% isopropanol is added. The reactor is sealed and heated to 100-130°C, with the pressure controlled at 0.5-0.7 MPa, for 2-3 hours.[12][13]

-

Workup and Isolation: After cooling, the excess isopropanol is removed via distillation. The resulting isopropylhydrazine hydrochloride solution is treated with hydrazine hydrate to free the base.[5][12]

-

Purification: The mixture undergoes vacuum distillation to isolate the crude product. The crude this compound is then washed with pure water and separated to yield the final product with a purity of over 95%.[5][12]

General Protocol for Isopropylhydrazone Formation

This protocol describes a representative procedure for the condensation of this compound with a generic aldehyde.

-

Dissolution: Dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask.

-

Addition: Add this compound (1.0-1.1 eq) to the solution at room temperature. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction, especially with less reactive ketones.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude hydrazone can be purified by recrystallization or column chromatography.

Applications in Drug Development

This compound and its hydrochloride salt are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][14] Its derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Agents: It serves as a key building block for complex heterocyclic compounds used in the development of anticancer drugs, such as B-Raf protein kinase inhibitors.[3][14][15]

-

Antidepressants and Antitubercular Drugs: The hydrazine moiety is a pharmacophore present in several drugs. Isopropylhydrazine itself is related to drugs like iproniazid and is a starting material for antitubercular agents.[11][13]

-

Agrochemicals: It is also employed in the formulation of effective pesticides and herbicides.[3][14]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.[1]

-

Hazards: It is classified as acutely toxic if swallowed or inhaled, flammable, and causes severe skin burns and eye damage.[2] It is also suspected of causing cancer.[2]

-

Handling: All work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16] Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[17]

Conclusion

The reactivity of this compound is centered on its hydrazine functional group, which acts as a potent nucleophile and a mild reducing agent. This reactivity is sterically and electronically modulated by the integral isopropyl group. Its capacity to readily form hydrazones via condensation reactions and serve as a precursor to complex nitrogen-containing heterocycles has cemented its role as a vital intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. Buy this compound | 2257-52-5 [smolecule.com]

- 2. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Condensation reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Free radicals produced during the oxidation of hydrazines by hypochlorous acid. | Semantic Scholar [semanticscholar.org]

- 12. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

- 13. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]

- 16. Page loading... [guidechem.com]

- 17. chemicalbook.com [chemicalbook.com]

Commercial Availability and Purity of 1-Isopropylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1-Isopropylhydrazine hydrochloride (CAS No: 16726-41-3), a key building block in pharmaceutical and chemical synthesis. This document also outlines detailed experimental protocols for its synthesis, purification, and analysis, aiming to equip researchers and drug development professionals with critical information for their work.

Commercial Availability and Supplier Specifications

This compound hydrochloride is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%. It is important to note that some suppliers provide the product for early discovery research and may not perform detailed analytical testing, placing the responsibility of purity confirmation on the buyer. Below is a summary of offerings from several suppliers.

| Supplier | Product Name | Purity Specification | Available Quantities |

| Sigma-Aldrich | This compound hydrochloride, AldrichCPR | Buyer assumes responsibility to confirm product identity and/or purity.[1][2] | Custom |

| Tokyo Chemical Industry (TCI) | Isopropylhydrazine Hydrochloride | >98.0% (T)[3] | 1g, 5g[3] |

| Lab Pro Inc. | Isopropylhydrazine Hydrochloride | Min. 98.0% (T)[4] | 1g[4] |

| Chem-Impex | Isopropylhydrazine Hydrochloride | ≥ 98% (Titration)[5] | Custom |

| SynChem | Isopropylhydrazine hydrochloride | 95+%[6] | 1g[6] |

| Matrix Scientific | Isopropyl-hydrazine | Not specified for hydrochloride salt | 500mg[6] |

| American Custom Chemicals Corporation | ISOPROPYL-HYDRAZINE | 95.00% | 500MG[6] |

| Dideu Industries Group Limited | ISOPROPYLHYDRAZINE HYDROCHLORIDE | 99.0% Min | Custom[7] |

| Hebei Chuanghai Biotechnology Co., Ltd. | ISOPROPYLHYDRAZINE HYDROCHLORIDE | Not Specified | Custom[7] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₁₀N₂·HCl[3][5] |

| Molecular Weight | 110.59 g/mol [1][4][5] |

| Appearance | White to almost white powder or crystalline powder[4][5][7] |

| Melting Point | 111-113 °C[6], 115-125 °C[5], 123 °C[4] |

| CAS Number | 16726-41-3[4] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound involves the reaction of hydrazine hydrochloride with isopropanol. The hydrochloride salt can then be isolated. A detailed protocol based on a patented method is described below.[1][8]

Reaction Scheme:

References

- 1. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

- 2. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Method for separating and purifying byproduct isopropyl hydrazine produced in preparation of hydrazine hydrate from ketazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 1-Isopropylhydrazine

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous therapeutic agents and biologically active compounds.[1][2] The pyrazole scaffold is present in a variety of FDA-approved drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the blockbuster drug sildenafil, used to treat erectile dysfunction.[1][3] The metabolic stability and versatile functionalization of the pyrazole ring make it a privileged structure in drug discovery.[3][4]

The introduction of an isopropyl group at the N1 position of the pyrazole ring is of particular interest, as this moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. 1-Isopropylhydrazine serves as a critical starting material for introducing this group, enabling the synthesis of diverse derivatives for screening and development. For instance, 3-amino-1-isopropyl-4-cyano-1H-pyrazole is a key intermediate in the synthesis of protein kinase inhibitors for treating diseases caused by B-Raf gene mutations.[5]

These application notes provide detailed protocols for the synthesis of 1-isopropylpyrazole derivatives through various established chemical routes, present comparative data for different synthetic strategies, and illustrate the application of these compounds in biological systems.

Key Synthetic Strategies

The synthesis of 1-isopropyl-substituted pyrazoles can be broadly achieved through two primary pathways:

-

Direct N-isopropylation: This involves the alkylation of a pre-formed pyrazole ring with an isopropyl source. This method is effective when the desired pyrazole core is readily available.

-

Cyclocondensation: This classic approach, known as the Knorr pyrazole synthesis, involves reacting this compound with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound, to construct the pyrazole ring.[6][7]

Caption: Overview of primary synthetic routes to 1-isopropyl pyrazole derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole via N-Alkylation

This protocol details the N-isopropylation of a pre-existing pyrazole ring, a common and effective method for introducing the isopropyl group.[8]

Materials:

-

3-methyl-4-nitro-1H-pyrazole

-

Isopropyl bromide (2-bromopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[8]

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product.[8]

Caption: Experimental workflow for the N-alkylation synthesis of a pyrazole derivative.

Protocol 2: Reduction of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole

The nitro group at the 4-position is a versatile handle for further functionalization. Its reduction to an amine is a key step for creating libraries of derivatives for screening.[8]

Materials:

-

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

-

Continue refluxing for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]

-

Cool the reaction mixture and filter through a pad of celite to remove iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated NaHCO₃ solution and extract with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[8]

Protocol 3: General Protocol for Pyrazole Synthesis via Cyclocondensation

This protocol describes the classic Knorr synthesis by reacting this compound with a 1,3-diketone. This method is highly versatile for creating a wide range of substituted pyrazoles.[1][7]

Materials:

-

This compound (or its hydrochloride salt)

-

A 1,3-diketone (e.g., acetylacetone, benzoylacetone)

-

Solvent (e.g., ethanol or glacial acetic acid)

-

Base (if using hydrazine salt, e.g., sodium acetate)

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Add this compound (1.0 - 1.1 eq) to the solution. If using the hydrochloride salt, add an equivalent of a base like sodium acetate.

-

Heat the reaction mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.

Reaction Data and Comparison

The choice of synthetic route can be influenced by factors such as substrate availability, desired substitution pattern, and reaction efficiency. Steric hindrance from the isopropyl group can affect reaction rates and yields compared to smaller alkylhydrazines.

| Synthetic Method | Key Reagents | Conditions | Reaction Time | Yield | Reference |

| N-Alkylation | 3-methyl-4-nitro-1H-pyrazole, Isopropyl bromide, K₂CO₃ | DMF, 60-70 °C | 12-24 h | Good to High | [8] |

| Cyclocondensation | 1,3-Diketone, this compound | Ethanol, Reflux | 2-6 h | Good to High | [1][7] |

| From Nitroolefins | Isopropylhydrazone, Nitroolefin | Methanol, RT | 7 days | 26% (isolated) | [9] |

Note: Yields are highly dependent on the specific substrates used. The reaction of isopropylhydrazine with certain substrates, like nitroolefins, can be slow and result in low yields due to steric effects.[9]

Applications and Mechanism of Action